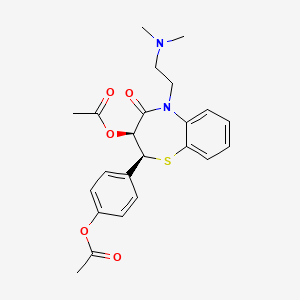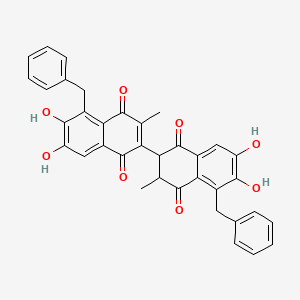
5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione” is a complex organic compound characterized by multiple benzyl groups and hydroxyl functionalities. Compounds of this nature often exhibit significant biological and chemical activities, making them of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Benzylation: Benzyl groups can be added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced naphthalene derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Antioxidant Activity: Hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible use in treatments due to biological activity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The compound’s mechanism of action can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene and quinone structures.
Benzylated Phenols: Molecules with benzyl groups and hydroxyl functionalities.
Uniqueness
Structural Complexity: The presence of multiple benzyl and hydroxyl groups.
Biological Activity: Potential for unique interactions with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules
Properties
Molecular Formula |
C36H28O8 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
5-benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C36H28O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-17,27,37-38,41-42H,13-14H2,1-2H3 |
InChI Key |
ZGOJSVUZKDQTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C(=C2C1=O)CC3=CC=CC=C3)O)O)C4=C(C(=O)C5=C(C(=C(C=C5C4=O)O)O)CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)

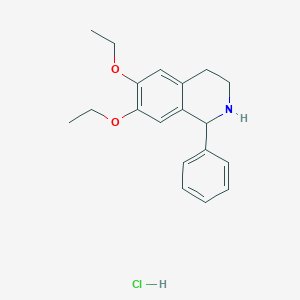

![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
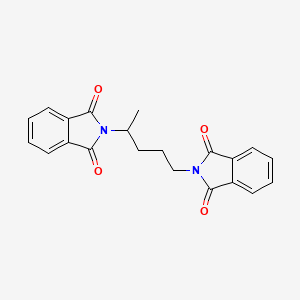
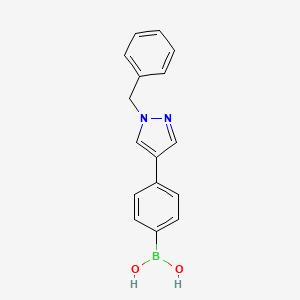



![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
